![molecular formula C15H15BrN6O2 B2471550 5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1172694-37-9](/img/structure/B2471550.png)
5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
This compound is a pyrazole-bearing compound . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives involves nucleophilic addition–elimination reactions . The target compounds were prepared with good yields ranging from 61.64 to 95.5% .Molecular Structure Analysis
The molecular structure of pyrazole derivatives was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives are nucleophilic addition–elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using IR and 1H NMR . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Role in Medicinal Chemistry
Furan and pyrimidine derivatives, closely related to the compound , play a significant role in drug design due to their presence as structural units in bioactive molecules. These compounds, including furanyl-substituted nucleobases, nucleosides, and their analogs, have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones, such as furan and pyrimidine, demonstrates significant impacts on activity and selectivity, highlighting the potential applications of such compounds in designing new therapeutic agents (Ostrowski, 2022).
Synthesis and Catalysis
Moreover, the pyranopyrimidine core, to which the discussed compound is structurally related, is a crucial precursor in the pharmaceutical industry. Its synthesis, often achieved through one-pot multicomponent reactions involving hybrid catalysts, underlines the compound's utility in developing lead molecules for medicinal applications. This versatility in synthesis and the potential for creating a wide range of bioactive derivatives further underscore the scientific research applications of such compounds (Parmar, Vala, & Patel, 2023).
Potential for New Drug Development
The exploration of heteroaromatic compounds, including those featuring pyrazole and pyrimidine rings, in the treatment of tuberculosis, presents another avenue of scientific research application. Modifications to the basic structures of such compounds have yielded derivatives with significant in vitro anti-tubercular activity, suggesting the potential of the compound as a framework for developing new antitubercular agents (Asif, 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level, often leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .
properties
IUPAC Name |
5-bromo-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O2/c1-10-20-13(9-14(21-10)22-8-2-5-19-22)17-6-7-18-15(23)11-3-4-12(16)24-11/h2-5,8-9H,6-7H2,1H3,(H,18,23)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKRJIPKSOTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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